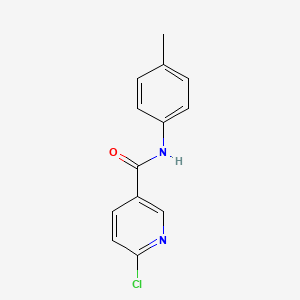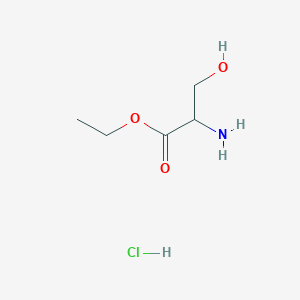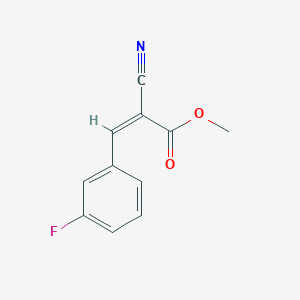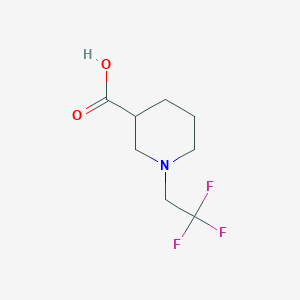
1-(2-chlorophenyl)propan-2-amine hydrochloride
Descripción general
Descripción
1-(2-chlorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 . It is a solid substance that is used for proteomics research . It is a derivative of 2-chloro-N-phenylpropan-2-amine and is commonly used in the synthesis of various compounds.
Molecular Structure Analysis
The molecular structure of 1-(2-chlorophenyl)propan-2-amine hydrochloride consists of a two-ring system with a chlorine atom attached to the phenyl ring and a nitrogen atom attached to the propan-2-amine group . The InChI code for this compound is 1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H .Physical And Chemical Properties Analysis
1-(2-chlorophenyl)propan-2-amine hydrochloride is a solid substance . It should be stored at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Forensic Toxicology and Drug Testing
2-Chloroamphetamine (2-CA) is commonly encountered in forensic samples, especially urine, due to its recreational abuse. Researchers use mass spectrometry to detect and quantify 2-CA in biological matrices. Its presence can indicate illicit drug use or accidental exposure .
Neuropharmacology and Monoaminergic Systems
While the physiological and toxicological properties of 2-CA in humans remain largely unexplored, studies in mice have revealed behavioral effects related to monoaminergic neurons. Specifically, 2-CA causes decreased motor activity in mice . Researchers continue to investigate its impact on neurotransmitter systems.
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mecanismo De Acción
Target of Action
2-Chloroamphetamine hydrochloride, also known as 1-(2-chlorophenyl)propan-2-amine hydrochloride, primarily targets the monoamine transporters . These transporters play a crucial role in regulating the concentration of monoamines, such as dopamine, norepinephrine, and serotonin, in the synaptic cleft .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of monoamines, particularly norepinephrine and dopamine . This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . It’s also suggested that the compound might block the efflux of released serotonin from the neuron .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chloroamphetamine hydrochloride is the monoaminergic system . By inhibiting the reuptake of monoamines, the compound prolongs their action, leading to sustained activation of the post-synaptic receptors . This can result in various downstream effects, including increased neuronal firing, enhanced neurotransmission, and changes in gene expression .
Pharmacokinetics
They are primarily metabolized in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these factors, as well as by individual differences in metabolism and excretion rates.
Result of Action
The increased concentration of monoamines in the synaptic cleft due to the action of 2-Chloroamphetamine hydrochloride can lead to various molecular and cellular effects. These include enhanced neuronal excitability, changes in intracellular signaling pathways, and alterations in gene expression . These changes can manifest as various physiological effects, including increased alertness, elevated mood, and decreased appetite .
Action Environment
The action, efficacy, and stability of 2-Chloroamphetamine hydrochloride can be influenced by various environmental factors. These include the individual’s genetic makeup, which can affect the compound’s metabolism and response, and external factors such as diet and concurrent medication use, which can impact the compound’s absorption and distribution . Furthermore, chronic use of the compound can lead to tolerance, reducing its efficacy over time .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVWFGRVWIEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroamphetamine hydrochloride | |
CAS RN |
35334-29-3 | |
| Record name | 2-Chloroamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035334293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-chlorophenyl)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROAMPHETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W7H22D7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)



![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)
![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)



![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)
![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)
![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)
